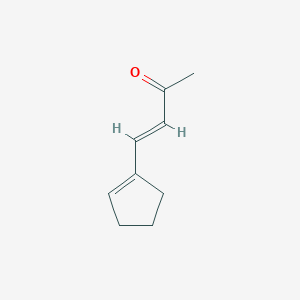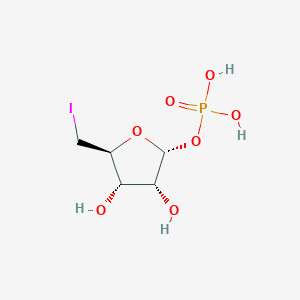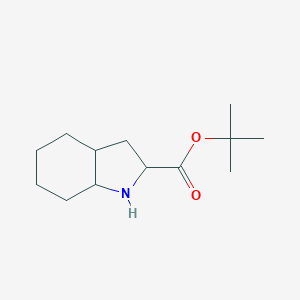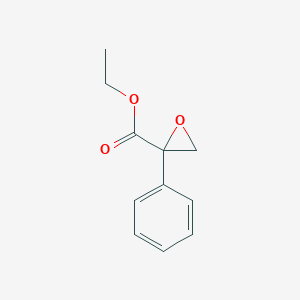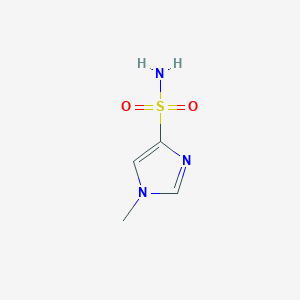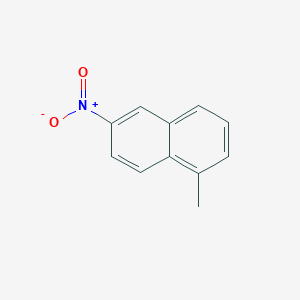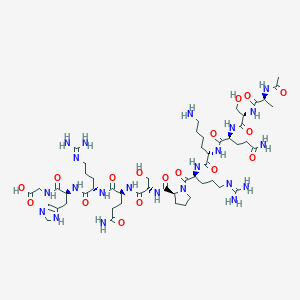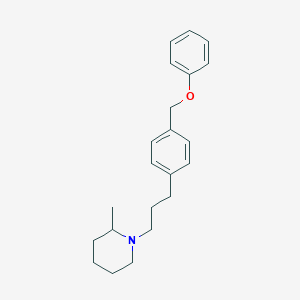
2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine, also known as MPPP, is a synthetic compound that belongs to the class of piperidine derivatives. It was first synthesized in the 1970s and has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine acts as a dopamine reuptake inhibitor by binding to the dopamine transporter and blocking the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects on the brain and behavior.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine are largely related to its ability to increase dopamine levels in the brain. This can lead to various effects such as increased locomotor activity, reward-seeking behavior, and alterations in mood and cognition. However, the exact effects of 2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine can vary depending on the dose and duration of exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine in lab experiments is its ability to selectively target the dopamine transporter, making it a useful tool for studying dopamine-related disorders. However, 2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine also has limitations such as its potential for abuse and toxicity, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine, including the development of new analogs with improved properties and the use of 2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine in the study of other neurotransmitter systems. Additionally, further research is needed to fully understand the potential benefits and risks of using 2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine in scientific research.
In conclusion, 2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine is a synthetic compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. Its ability to selectively target the dopamine transporter has made it a useful tool for studying dopamine-related disorders, but its potential for abuse and toxicity must be carefully considered. Further research is needed to fully understand the potential benefits and risks of using 2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine in scientific research.
Métodos De Síntesis
The synthesis of 2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine involves the reaction between 3-(p-phenoxymethylphenyl)propylmagnesium bromide and 2-methylpiperidine. The reaction is carried out under anhydrous conditions and requires the use of a catalyst such as copper iodide. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to bind to the dopamine transporter and inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This property has made it a useful tool in the study of dopamine-related disorders such as Parkinson's disease and schizophrenia.
Propiedades
Número CAS |
19733-81-4 |
|---|---|
Nombre del producto |
2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine |
Fórmula molecular |
C22H29NO |
Peso molecular |
323.5 g/mol |
Nombre IUPAC |
2-methyl-1-[3-[4-(phenoxymethyl)phenyl]propyl]piperidine |
InChI |
InChI=1S/C22H29NO/c1-19-8-5-6-16-23(19)17-7-9-20-12-14-21(15-13-20)18-24-22-10-3-2-4-11-22/h2-4,10-15,19H,5-9,16-18H2,1H3 |
Clave InChI |
XZMAJKCDYIDNSJ-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1CCCC2=CC=C(C=C2)COC3=CC=CC=C3 |
SMILES canónico |
CC1CCCCN1CCCC2=CC=C(C=C2)COC3=CC=CC=C3 |
Sinónimos |
2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




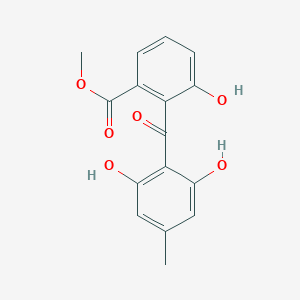
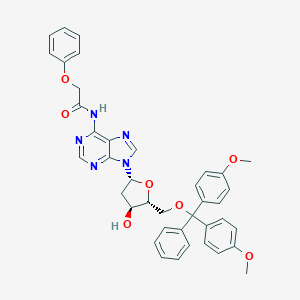
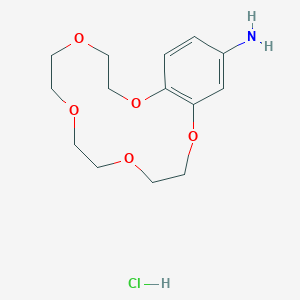

![Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B34905.png)
